molecular formula C12H11Cl2NO2 B13200524 1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one

1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one

Cat. No.: B13200524
M. Wt: 272.12 g/mol
InChI Key: XSAIZJDLBHCZDK-UHFFFAOYSA-N
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Description

1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one (CAS 860024-91-5) is a high-purity chemical building block offered for research and development purposes . This compound has a molecular formula of C 12 H 11 Cl 2 NO 2 and a molecular weight of 272.13 g/mol . Its structure features an indoline core, a privileged scaffold in medicinal chemistry, which is functionalized with chloro and acetyl groups, making it a versatile intermediate for further synthetic exploration . As a functionalized indole derivative, this compound is of significant interest in pharmaceutical research. Indole-based structures are recognized as promising heterocyclic moieties and are found in numerous pharmacologically active molecules . These molecules often exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . Furthermore, indazole and indole analogs are known to serve as core structures in tyrosine kinase inhibitors, antiemetics, and non-steroidal anti-inflammatory drugs (NSAIDs) . Researchers can utilize this chlorinated and acetylated building block to synthesize novel compounds for screening against various disease targets or to study structure-activity relationships (SAR) in drug discovery programs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

1-(1-acetyl-6-chloro-2,3-dihydroindol-5-yl)-2-chloroethanone

InChI

InChI=1S/C12H11Cl2NO2/c1-7(16)15-3-2-8-4-9(12(17)6-13)10(14)5-11(8)15/h4-5H,2-3,6H2,1H3

InChI Key

XSAIZJDLBHCZDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)Cl)C(=O)CCl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one

Detailed Stepwise Preparation

Synthesis of 6-Chloro-2,3-dihydro-1H-indole (6-chloroindoline)
  • Starting from substituted arylmalonate esters such as dimethyl-(4-chloro-2-nitrophenyl)malonate, hydrolysis and reductive cyclization are performed.
  • A single-step process involves treating the arylmalonate with tin metal and concentrated hydrochloric acid in methanol at controlled temperatures (10–70°C), yielding 6-chlorooxindole intermediates.
  • The reaction conditions include initial stirring at 18–20°C, followed by reflux at 65–70°C for 6 hours, filtration, and purification by washing and recrystallization.
Acetylation of the Indoline Nitrogen
  • The indoline nitrogen is acetylated using acetic anhydride or acetyl chloride.
  • Typical conditions involve reacting 6-chloroindoline with acetic anhydride in the presence of a base such as pyridine at room temperature to moderate heating.
  • This step introduces the 1-acetyl group, stabilizing the nitrogen and preparing the molecule for further substitution.
Chlorination of the Ethanone Side Chain
  • The 2-chloroethan-1-one moiety is introduced by reacting chloroacetyl chloride with the acetylated indoline.
  • This is conducted in a halogenated hydrocarbon solvent (e.g., ethylene dichloride) under nitrogen atmosphere using Lewis acid catalysts such as aluminum chloride (AlCl3).
  • The reaction temperature is maintained between 25 and 37°C for 10–12 hours, followed by quenching in ice water and purification.
Final Coupling and Purification
  • The final coupling involves the formation of the this compound compound.
  • This step may include reductive or nucleophilic substitution reactions to ensure the correct attachment of the chloroethanone group.
  • Purification is commonly achieved by filtration, washing with water until neutral pH, and recrystallization from solvents like ethyl acetate or 1,4-dioxane.

Summary Table of Preparation Steps

Step Number Intermediate/Product Reagents/Conditions Key Notes
1 6-Chloro-2,3-dihydro-1H-indole (6-chloroindoline) Dimethyl-(4-chloro-2-nitrophenyl)malonate, Sn, HCl, MeOH, reflux 65-70°C, 6 h Single-step hydrolysis and reductive cyclization
2 N-Acetyl-6-chloroindoline Acetic anhydride or acetyl chloride, pyridine, RT to mild heating Acetylation of nitrogen
3 6-Chloro-5-(chloroacetyl)indoline Chloroacetyl chloride, AlCl3, ethylene dichloride, 25-37°C, 10-12 h Friedel-Crafts acylation
4 This compound Coupling under basic or reductive conditions, purification via recrystallization Final product formation and isolation

Analysis of Preparation Methods

Efficiency and Yield

  • The single-step hydrolysis and reductive cyclization to form 6-chloroindoline improves overall yield and reduces processing time compared to multi-step methods.
  • Use of tin metal and hydrochloric acid provides a clean conversion with minimal by-products.
  • Friedel-Crafts acylation using AlCl3 is a well-established method for introducing acyl groups on aromatic systems, offering high regioselectivity for the 5-position of the indoline ring.

Purification Techniques

  • Filtration of hot reaction mixtures followed by washing with water removes inorganic salts and residual acids.
  • Recrystallization from ethyl acetate or 1,4-dioxane enhances purity.
  • Vacuum drying at moderate temperatures (40–55°C) prevents decomposition of the sensitive indoline derivatives.

Comparative Notes on Related Compounds

Compound Name Key Structural Difference Impact on Synthesis and Properties
1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one Lacks chlorine at 6-position Simplifies chlorination step, alters activity
1-(1-Acetyl-6-chloro-1H-indol-5-yl)-2-chloroethan-1-one Non-dihydro indole (fully aromatic) Different reactivity, possibly requires harsher conditions
1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one Bromine instead of chlorine on ethanone side chain Different halogen reactivity, affects substitution reactions

The unique combination of acetyl and chloro substituents on the dihydroindole core in the target compound imparts distinct chemical and biological properties, influencing its synthetic route and potential applications.

Comprehensive Research Findings and Applications

  • The compound’s synthesis is closely related to intermediates used in the manufacture of ziprasidone, an antipsychotic drug, indicating its pharmaceutical relevance.
  • The presence of chloro substituents enhances lipophilicity and may affect biological activity, making it a valuable scaffold for medicinal chemistry research.
  • The synthetic methods emphasize efficiency, yield, and purity, which are critical for scale-up and industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), bases (triethylamine, sodium hydroxide).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, ethanol).

Major Products:

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of oxo derivatives of the indole core.

    Reduction: Formation of reduced derivatives of the compound.

Scientific Research Applications

1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets in cells.

    Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indole derivatives.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomerism

1-(1-Acetyl-2,3-Dihydro-1H-Indol-5-Yl)-2-Chloropropan-1-One (CAS 76139-03-2)
  • Molecular Formula: C₁₃H₁₄ClNO₂.
  • Key Differences: Propane-1-one chain instead of ethanone and 5-position substitution on the indole.
  • Synthesis/Applications: Commercially available (Santa Cruz Biotechnology), suggesting utility in medicinal chemistry .
  • Structural Impact: The extended carbon chain may alter solubility and binding affinity compared to the ethanone analog .
1-(5-Bromo-1H-Indol-3-Yl)-2-Chloro-Ethanone (CAS 65040-36-0)
  • Molecular Formula: C₁₀H₇BrClNO.
  • Key Differences : Bromine at the indole 3-position instead of chlorine at the 6-position.
  • Safety/Reactivity : Classified under GHS guidelines, highlighting hazards associated with halogenated indoles .
  • Biological Implications : Bromine’s larger atomic radius may enhance steric hindrance or alter π-π stacking in target interactions .

Heterocyclic Core Modifications

2H-Indol-2-One,5-Chloro-3-(5-Chloro-2-Methoxyphenyl)-1,3-Dihydro-3-Hydroxy-4-Methyl (CAS 847866-86-8)
  • Molecular Formula: C₁₆H₁₂Cl₂NO₂.
  • Key Differences : Methoxyphenyl and hydroxyl groups introduce hydrogen-bonding capacity.
1-(2-Chloro-1-Methyl-1H-Imidazol-5-Yl)Ethan-1-One (CAS 2026010-61-5)
  • Molecular Formula : C₆H₇ClN₂O.
  • Key Differences : Imidazole core instead of indole; methyl and acetyl substituents.
  • Electronic Effects : Imidazole’s aromaticity and lone pair on nitrogen may confer distinct reactivity (e.g., metal coordination) .

Complex Derivatives with Extended Functionality

(Z)-1-Acetyl-5-(1-Chloro-2-Phenylvinyl)-6-Nitro-2-Phenyl-1H-Indol-3-Yl Acetate (CAS 864849-19-4)
  • Molecular Formula : C₂₆H₁₉ClN₂O₅.
  • Key Differences : Nitro and phenylvinyl groups introduce steric bulk and electron-withdrawing effects.
  • Applications : Nitro groups often enhance antibacterial or antiparasitic activity, suggesting specialized pharmacological use .

Pharmacological and Industrial Relevance

  • Bioactivity : Chloroindoles are frequently explored as kinase inhibitors or antimicrobial agents due to halogen-mediated hydrophobic interactions .
  • Commercial Availability : Derivatives like 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one are marketed for research, underscoring industrial interest .

Biological Activity

1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one, also known by its CAS number 860024-91-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C12H11Cl2NO2C_{12}H_{11}Cl_{2}NO_{2} with a molecular weight of 272.12 g/mol. Its chemical structure features an indole moiety, which is often associated with various biological activities.

Pharmacological Profile

Research indicates that compounds related to indole derivatives exhibit a range of pharmacological properties, including:

  • Antiviral Activity : Some derivatives have shown significant antiviral effects, particularly against hepatitis C virus (HCV). In studies, certain compounds demonstrated IC50 values as low as 0.015 μM, indicating potent antiviral efficacy .
  • Dopamine Receptor Modulation : The compound has been investigated for its activity at dopamine receptors. For instance, related compounds have been characterized as selective D3 dopamine receptor agonists, which may have implications in treating conditions such as schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific structural features in enhancing biological activity. Modifications to the indole structure and the substituents on the ethyl chain can significantly impact potency and selectivity towards various receptors. For example:

Modification Effect on Activity
Addition of methoxy groupsIncreased D3 receptor affinity
Variation in halogen substituentsAltered antiviral potency

Study 1: Antiviral Efficacy

In a comparative study of various indole derivatives, this compound was evaluated alongside other compounds. It exhibited moderate antiviral activity against HCV with an IC50 value indicating effective inhibition compared to established antiviral agents .

Study 2: Dopamine Receptor Activity

A pharmacological profile assessment revealed that certain derivatives of this compound acted as selective D3 receptor agonists. The study reported that these compounds could promote β-arrestin translocation and G protein activation without significant displacement of binding at D2 receptors . This selectivity may reduce side effects associated with broader dopamine receptor modulation.

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